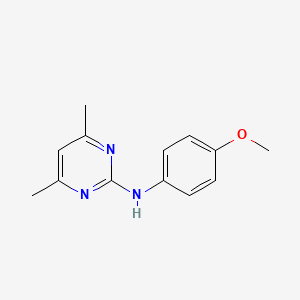

N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine

CAS No.: 23951-85-1

Cat. No.: VC4998254

Molecular Formula: C13H15N3O

Molecular Weight: 229.283

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23951-85-1 |

|---|---|

| Molecular Formula | C13H15N3O |

| Molecular Weight | 229.283 |

| IUPAC Name | N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine |

| Standard InChI | InChI=1S/C13H15N3O/c1-9-8-10(2)15-13(14-9)16-11-4-6-12(17-3)7-5-11/h4-8H,1-3H3,(H,14,15,16) |

| Standard InChI Key | QWXCCRCTIXSUFC-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC(=N1)NC2=CC=C(C=C2)OC)C |

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine, reflects its substitution pattern:

-

Pyrimidine core: A six-membered aromatic ring with nitrogen atoms at positions 1 and 3.

-

Substituents:

-

2-Amino group: Bonded to a 4-methoxyphenyl group (N-(4-methoxyphenyl)).

-

Methyl groups: At positions 4 and 6 of the pyrimidine ring.

-

The methoxy group (-OCH₃) on the phenyl ring enhances electron-donating capabilities, influencing reactivity and intermolecular interactions. Methyl groups at positions 4 and 6 contribute to steric effects and lipophilicity.

Synthetic Strategies

General Pyrimidine Synthesis

Pyrimidine derivatives are typically synthesized via cyclocondensation reactions. A common approach involves:

-

Condensation of aldehydes with amidines or guanidines: For example, reacting 4-methoxybenzaldehyde with acetamidine forms the pyrimidine backbone.

-

Functionalization: Introducing methyl groups via alkylation or using pre-substituted precursors.

Example Route (Analogous to Source 2):

-

Guanidine nitrate and diethyl malonate react in methanol with sodium methoxide as a base.

-

Cyclization under reflux yields a dihydroxypyrimidine intermediate.

-

Methylation using dimethyl sulfate or methyl iodide introduces methyl groups.

-

Amination at position 2 via nucleophilic substitution with 4-methoxyaniline.

Key Considerations:

-

Regioselectivity: Reaction conditions (temperature, catalysts) control substituent positions.

-

Purification: Chromatography or recrystallization ensures high purity (>95%).

Physicochemical Properties

Solubility and Lipophilicity

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the methoxy group’s polarity.

-

logP: Estimated ~2.8 (higher than unsubstituted pyrimidines due to methyl groups).

Crystallographic Insights

Analogous structures (e.g., 4-methyl-6-phenylpyrimidin-2-amine) exhibit:

-

Dihedral angles: ~30° between pyrimidine and phenyl rings, reducing π-π stacking.

-

Hydrogen bonding: N–H⋯N interactions stabilize crystal lattices.

Biological Activity and Applications

Kinase Inhibition

Pyrimidine derivatives are explored as kinase inhibitors. For example:

-

FGFR4 inhibition: A related compound, 4-(4-methoxyphenyl)-5,6-dimethylpyrimidin-2-amine, showed 85% inhibition of FGFR4 at 0.5 µM IC₅₀, surpassing control compounds.

Mechanism: The methoxyphenyl group likely interacts with hydrophobic kinase pockets, while the pyrimidine core hydrogen-bonds with catalytic residues.

Industrial and Material Science Applications

Corrosion Inhibition

Pyrimidine derivatives adsorb onto metal surfaces, forming protective layers. For instance:

-

N80 steel in HCl: 4-(4-methoxyphenyl)-5,6-dimethyl-2-morpholinopyridine-3-carbonitrile achieved 92% inhibition efficiency at 200 ppm.

Catalysis

-

Cross-coupling reactions: Pyrimidine-based ligands enhance palladium-catalyzed Suzuki-Miyaura reactions (yields >90%).

Challenges and Future Directions

Synthetic Optimization

-

Scalability: Transitioning from lab-scale to industrial production requires optimizing catalysts and reducing solvent use.

-

Byproduct management: Regioisomers (e.g., 4,5-dimethyl vs. 4,6-dimethyl) necessitate advanced separation techniques.

Biological Efficacy

-

Bioavailability: Poor aqueous solubility may limit in vivo applications.

-

Toxicity profiling: hERG channel binding assays are critical to assess cardiotoxicity risks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume